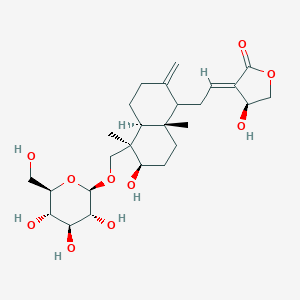

Andrographoside

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEPOIYXKZTLMD-JXJPMOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82209-76-5 | |

| Record name | Andrographoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Andrographolide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide, a labdane diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a medicinal plant with a long history of use in traditional medicine across Asia. Renowned for its potent anti-inflammatory, antiviral, and anticancer properties, andrographolide is a molecule of significant interest for modern drug development. A thorough understanding of its biosynthesis is paramount for optimizing production through metabolic engineering and ensuring a sustainable supply of this valuable compound. This technical guide provides a detailed analysis of the andrographolide biosynthesis pathway, including the core enzymatic steps, regulatory mechanisms, quantitative data, and key experimental protocols.

The Andrographolide Biosynthesis Pathway: A Two-Phase Process

The biosynthesis of andrographolide is a complex process that can be broadly divided into two main phases: the formation of the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), and the subsequent cyclization and oxidative modifications to yield andrographolide and its analogues.

Phase 1: The Genesis of Geranylgeranyl Pyrophosphate (GGPP)

The journey to andrographolide begins with the synthesis of the C20 precursor, GGPP. This is achieved through two distinct pathways operating in different cellular compartments: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[1][2] Both pathways produce the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

While both the MVA and MEP pathways contribute to the precursor pool, studies utilizing 13C labeling have demonstrated that the MEP pathway is the major contributor to andrographolide biosynthesis.[1][2]

The key steps in the MEP pathway are outlined below:

| Step | Substrate | Enzyme | Product |

| 1 | Pyruvate + Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| 2 | 1-deoxy-D-xylulose-5-phosphate (DXP) | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | 2-C-methyl-D-erythritol 4-phosphate (MEP) | MEP cytidylyltransferase (MCT) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 4 | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 5 | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS) | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate |

| 6 | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate | 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HDS) | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | HMBPP reductase (HDR) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |

Once IPP and DMAPP are formed, they are sequentially condensed by GGPP synthase (GGPPS) to generate the final C20 precursor, GGPP.

Phase 2: Cyclization and Functionalization - The Path to Andrographolide

The second phase of andrographolide biosynthesis involves a series of cyclization and oxidation reactions that transform the linear GGPP molecule into the complex tetracyclic structure of andrographolide. This phase is primarily catalyzed by two classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The committed step in andrographolide biosynthesis is the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP), a reaction catalyzed by ent-copalyl diphosphate synthase (ApCPS).[3][4] Further cyclization is then carried out by an ent-kaurene synthase-like (KSL) enzyme to produce the diterpene backbone.

The subsequent intricate oxidative modifications are orchestrated by a series of cytochrome P450 enzymes. Recent research has successfully identified several key CYPs involved in the later steps of the pathway:[5][6]

-

ApCYP71D587: Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[5][6]

-

ApCYP71BE50: Mediates the formation of the lactone ring, yielding andrograpanin.[5][6]

-

ApCYP706U5: Accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[5][6]

-

ApCYP72F1: Completes the biosynthesis by catalyzing the C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[5][6]

References

- 1. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of an ent-copalyl diphosphate synthase in tissue-specific accumulation of specialized diterpenes in Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional characterization of ent-copalyl diphosphate synthase from Andrographis paniculata with putative involvement in andrographolides biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of a New Arsenal: Novel Andrographolide Derivatives in the War on Cancer

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, scientists are turning to the intricate architecture of natural compounds. A growing body of research illuminates the potent anticancer activity of novel derivatives of andrographolide, a diterpenoid lactone isolated from the plant Andrographis paniculata. These semi-synthetic analogues are demonstrating enhanced efficacy and selectivity against a range of cancer cell lines, heralding a new frontier in oncological drug development. This technical guide provides an in-depth overview of these promising compounds, their mechanisms of action, and the experimental rigor behind their discovery for researchers, scientists, and drug development professionals.

Andrographolide itself has long been recognized for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects.[1] However, its clinical utility has been hampered by factors such as poor solubility and bioavailability. The strategic chemical modification of the andrographolide scaffold has given rise to a new generation of derivatives with significantly improved pharmacological profiles and potent cytotoxic activity against various cancer cells.[2] These modifications primarily focus on the C3, C12, C14, and C19 positions of the andrographolide molecule, leading to the synthesis of novel esters, ethers, acetals, and other analogues.[2][3][4]

Potency in Numbers: A Comparative Analysis of Anticancer Activity

The cytotoxic effects of these novel andrographolide derivatives have been extensively evaluated against a multitude of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values serve as key indicators of their anticancer potency. Below is a summary of the in vitro activity of several promising derivatives.

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 1,2-didehydro-3-ox-andrographolide | Compound 10b | HCT116 (Colon) | 2.49 | [5] |

| MCF-7 (Breast) | 7.80 | [5] | ||

| 14-dehydroxy-11,12-didehydroandrographolide | Compound 3b | A549 (Lung) | 1.46 - 9.19 | [6] |

| Compound 3c | DU145 (Prostate) | 1.46 - 9.19 | [6] | |

| KB (Nasopharyngeal) | 1.46 - 9.19 | [6] | ||

| KB-Vin (Nasopharyngeal, Vincristine resistant) | 1.46 - 9.19 | [6] | ||

| Sulfonyl-type | Methyl sulfonyl derivative (4a) | NCI-H187 (Small Cell Lung) | Potent activity reported | [7] |

| Ethyl sulfonyl derivative (4b) | K562 (Leukemia) | Potent activity reported | [7] | |

| MCF-7/ADR (Breast, Adriamycin resistant) | Potent activity reported | [7] | ||

| A549 (Lung Adenocarcinoma) | Potent activity reported | [7] | ||

| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | - | HCT-116 (Colon) | 0.85 | [2] |

| 3,19-O-acetal | Compounds 3, 3a, 3d, 3e, 7, 8 | A549 (Lung) | Potential cytotoxicity reported | [3][8] |

| HeLa (Cervical) | Potential cytotoxicity reported | [3][8] | ||

| ACHN (Renal) | Potential cytotoxicity reported | [3][8] | ||

| B-16 (Melanoma) | Potential cytotoxicity reported | [3][8] | ||

| C-14 Arylcarbamate | Compound 3m | PANC-1 (Pancreatic) | Stronger cytotoxicity than andrographolide | [9] |

| MIA PaCa-2 (Pancreatic) | Stronger cytotoxicity than andrographolide | [9] | ||

| Andrographolide Analogues | Compounds 3-5 | A549 (Lung) | 22-31 µg/mL | [10] |

Unraveling the Mechanism: Targeting Key Cancer Signaling Pathways

The anticancer activity of andrographolide and its derivatives stems from their ability to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer.[11][12][13][14] These compounds have been shown to induce cell cycle arrest, promote apoptosis (programmed cell death), and inhibit tumor growth and metastasis.[5][15][16]

Key signaling pathways targeted by these novel derivatives include:

-

NF-κB Signaling: Andrographolide and its analogues are potent inhibitors of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[11][15]

-

JAK/STAT Signaling: By inhibiting the JAK/STAT pathway, these compounds can suppress the expression of genes involved in cell growth and survival.[11][12][16]

-

PI3K/Akt/mTOR Signaling: This pathway is a central regulator of cell metabolism, growth, and proliferation, and its inhibition by andrographolide derivatives is a key mechanism of their anticancer effect.[12][14]

-

Wnt/β-catenin Signaling: Dysregulation of this pathway is implicated in many cancers, and andrographolide has been shown to modulate its activity.[14][16]

-

MAPK Signaling: The MAPK pathway is involved in a wide range of cellular processes, and its modulation by these derivatives contributes to their anticancer effects.[12][14]

-

HIF-1α Signaling: Under hypoxic conditions common in tumors, HIF-1α promotes angiogenesis and cell survival. Andrographolide can suppress HIF-1α expression.[11][12]

Delving into the Protocols: Methodologies for Key Experiments

The discovery and validation of these novel anticancer agents rely on a suite of robust experimental protocols. Here, we detail the methodologies for key assays cited in the literature.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the andrographolide derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with the test compounds, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment and Harvesting: Cells are treated with the derivatives and then harvested.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, which stains the DNA of cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The cell population is quadrant-gated to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

The Road Ahead: Future Directions and Clinical Potential

The discovery of these novel andrographolide derivatives represents a significant step forward in the development of nature-inspired anticancer drugs. The enhanced potency and, in some cases, improved selectivity of these compounds compared to the parent molecule are highly encouraging.[4][15] Further research will focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential toxicity. In vivo studies using animal models are crucial to validate the preclinical in vitro findings and to assess the therapeutic efficacy and safety of these derivatives in a whole-organism context.[2] The elucidation of detailed structure-activity relationships (SAR) will continue to guide the rational design of even more potent and selective anticancer agents.[7][17][18] Ultimately, the translation of these promising preclinical candidates into clinical trials will be the true measure of their success in the ongoing fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of anticancer activity of novel andrographolide derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and anticancer evaluation of novel andrographolide derivatives bearing an α,β-unsaturated ketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel andrographolide derivatives as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and anti-cancer evaluation of C-14 arylcarbamate derivatives of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer activity of andrographolide semisynthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of andrographolide analogues as novel cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scilit.com [scilit.com]

Andrographolide's Mechanism of Action in Neuroinflammation: A Technical Guide

Introduction

Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of glial cells—microglia and astrocytes—which release a cascade of pro-inflammatory mediators, leading to neuronal damage and cognitive decline. Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and neuroprotective properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which andrographolide mitigates neuroinflammation, targeting key signaling pathways. The information is intended for researchers, scientists, and professionals involved in neuropharmacology and drug development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In neuroinflammatory conditions, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides trigger the activation of this pathway in microglia and astrocytes.[3][4] Andrographolide exerts a significant portion of its anti-inflammatory effects by directly inhibiting this central pathway.

Mechanism of Action: Andrographolide's primary action on the NF-κB pathway is to prevent the nuclear translocation of the p65 subunit.[3][5] It achieves this by inhibiting the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα).[4][6] By keeping NF-κB sequestered in the cytoplasm, andrographolide effectively blocks the transcription of a wide array of pro-inflammatory genes. This leads to a marked reduction in the production and release of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][7] Furthermore, it downregulates the expression of key inflammatory enzymes, including inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), thereby decreasing the levels of nitric oxide (NO) and Prostaglandin E2 (PGE2).[4][6][7]

Quantitative Data:

| Parameter | Cell Type | Stimulus | Andrographolide Concentration | Result | Reference |

| TNF-α Inhibition | THP-1 Macrophages | LPS/IFN-γ | IC50: 21.9 μM | Dose-dependent inhibition of TNF-α release. | [8] |

| NO Production | BV-2 Microglia | Aβ42 | 1-10 μM | Significant, dose-dependent decrease in NO levels. | [7] |

| PGE2 Production | BV-2 Microglia | Aβ42 | 1-10 μM | Significant, dose-dependent decrease in PGE2 levels. | [7] |

| IL-1β & IL-6 Secretion | BV-2 Microglia | Aβ42 | 1-10 μM | Dramatic, dose-dependent reduction in cytokine secretion. | [7] |

| iNOS & COX-2 Expression | BV-2 Microglia | Aβ42 | 1-10 μM | Dose-dependent decrease in protein expression. | [7] |

| NF-κB p65 (nuclear) | BV-2 Microglia | Aβ42 | 1-10 μM | Dramatically decreased nuclear accumulation of pNF-κB. | [7] |

Signaling Pathway Visualization:

Caption: Andrographolide inhibits the NF-κB pathway by preventing IκBα phosphorylation.

Experimental Protocols:

-

Cell Culture and Treatment: Murine microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with various concentrations of andrographolide (e.g., 1, 5, 10 µM) for 1-2 hours, followed by stimulation with a pro-inflammatory agent like Aβ42 (2.0 µg) or LPS (1 µg/mL) for 24 hours.[7]

-

Western Blot for NF-κB Translocation: After treatment, nuclear and cytoplasmic protein fractions are isolated using a commercial kit. Protein concentrations are determined by BCA assay. Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated overnight with primary antibodies against NF-κB p65 and a loading control (e.g., Lamin B1 for nuclear, β-actin for cytoplasmic). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.[9]

-

ELISA for Cytokine Quantification: Cell culture supernatants are collected after treatment. The concentrations of TNF-α, IL-1β, and IL-6 are measured using commercial sandwich ELISA kits according to the manufacturer's instructions. Absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.[8]

-

Griess Assay for Nitric Oxide (NO): NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[7]

Activation of the Nrf2/ARE Antioxidant Pathway

Beyond suppressing pro-inflammatory signaling, andrographolide actively promotes cellular defense mechanisms against oxidative stress, a key component of neuroinflammation. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Mechanism of Action: Andrographolide potently activates Nrf2, the master regulator of the antioxidant response.[10] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[7][11] This leads to the upregulation of crucial cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).[10][12] The activation of Nrf2 by andrographolide in astrocytes appears to be mediated, at least in part, by the p38 MAPK and ERK signaling pathways.[10][13] Interestingly, the acute (within 1 hour) regulation of Nrf2 by andrographolide involves a reduction in its ubiquitination and turnover, a mechanism that seems independent of its canonical inhibitor, Keap1.[10][14]

Quantitative Data:

| Parameter | Cell Type | Andrographolide Concentration | Result | Reference |

| Nrf2 Expression (Total) | HT22 Hippocampal Cells | 10 μM | ~2.6-fold increase vs. control. | [7] |

| Nrf2 Expression (Nuclear) | HT22 Hippocampal Cells | 10 μM | ~3.4-fold increase vs. control. | [7] |

| ARE Transcription | HT22 Hippocampal Cells | 1, 5, 10 μM | Concentration-dependent increase in ARE-luciferase activity. | [7] |

| HO-1 Expression | Primary Astrocytes | 25 μM | Potent upregulation of HO-1 protein. | [10] |

Signaling Pathway Visualization:

Caption: Andrographolide activates Nrf2, promoting antioxidant gene expression.

Experimental Protocols:

-

Primary Astrocyte Culture: Astrocytes are prepared from the cerebral cortices of neonatal mice or rats. Cells are cultured until confluent and then treated with andrographolide.[10]

-

Western Blot for Nrf2 and HO-1: Whole-cell lysates are prepared, and protein expression is analyzed by Western blot as described previously, using primary antibodies against Nrf2 and HO-1.[10]

-

ARE-Luciferase Reporter Assay: HT22 cells are transiently co-transfected with a pGL4.37[luc2P/ARE/Hygro] vector and a control vector. After 24 hours, cells are treated with andrographolide for a specified period. Luciferase activity is measured using a luminometer and normalized to the control reporter activity to determine ARE transcriptional activation.[7]

-

Immunocytochemistry: Cells grown on coverslips are treated, then fixed with paraformaldehyde and permeabilized with Triton X-100. After blocking, cells are incubated with an anti-Nrf2 antibody, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. Images are captured with a fluorescence microscope to visualize the nuclear translocation of Nrf2.[7]

Suppression of the NLRP3 Inflammasome

The NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome is a multiprotein complex in microglia that, when activated, drives the maturation and secretion of the highly potent pro-inflammatory cytokine IL-1β. Andrographolide provides a neuroprotective effect by directly targeting this platform.

Mechanism of Action: Andrographolide suppresses the activation of the NLRP3 inflammasome in microglia.[15][16] A key mechanism underlying this inhibition is the induction of Parkin-mediated mitophagy.[15][17] Neuroinflammatory stimuli, such as a combination of LPS and mitochondrial toxins (e.g., MPP+), can cause mitochondrial dysfunction and the release of mitochondrial reactive oxygen species (ROS), which act as a critical trigger (Signal 2) for NLRP3 assembly.[15] Andrographolide promotes the autophagic removal of these defective mitochondria (mitophagy), thereby eliminating the source of the activation signal.[15][17] By preventing the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1), andrographolide blocks the cleavage of pro-caspase-1 into its active form and consequently inhibits the maturation and release of IL-1β and IL-18.[15]

Signaling Pathway Visualization:

Caption: Andrographolide inhibits NLRP3 by promoting the removal of damaged mitochondria.

Experimental Protocols:

-

Inflammasome Activation in Microglia: Mouse microglial (N9) cells are primed with LPS (Signal 1) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β. Subsequently, cells are treated with a Signal 2 activator, such as the mitochondrial complex-I inhibitor MPP+ or ATP, in the presence or absence of andrographolide pre-treatment.[15][16]

-

IL-1β Measurement: The concentration of mature, secreted IL-1β in the cell culture supernatant is quantified using a specific ELISA kit.[15]

-

Western Blot for Inflammasome Components: Cell lysates are analyzed by Western blot for levels of NLRP3, and cleaved Caspase-1 (p20 subunit). Supernatants can also be analyzed for secreted cleaved Caspase-1.[18]

-

Assessment of Mitophagy: Cells are transfected with mitochondria-targeted fluorescent proteins (e.g., mito-Keima) or stained with mitochondrial and lysosomal dyes (e.g., MitoTracker and LysoTracker). Co-localization of mitochondria within lysosomes, indicating mitophagic flux, is assessed by confocal microscopy. Alternatively, levels of mitophagy-related proteins like Parkin and LC3-II can be measured by Western blot.[15][17]

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. frontiersin.org [frontiersin.org]

- 3. Andrographolide attenuates microglia-mediated Aβ neurotoxicity partially through inhibiting NF-κB and JNK MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effects of Andrographis paniculata (Burm.F.) Wall. Ex Nees and Andrographolide on Neuroinflammation in the Treatment of Neurodegenerative Diseases [mdpi.com]

- 5. What is the mechanism of Andrographolide? [synapse.patsnap.com]

- 6. andrographolide-attenuates-microglia-mediated-a-neurotoxicity-partially-through-inhibiting-nf-b-and-jnk-mapk-signaling-pathway - Ask this paper | Bohrium [bohrium.com]

- 7. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide induces Nrf2 and heme oxygenase 1 in astrocytes by activating p38 MAPK and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection of Andrographolide Against Microglia-Mediated Inflammatory Injury and Oxidative Damage in PC12 Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hot Off the Press: Andrographolide induces Nrf2 and heme oxygenase 1 in astrocytes by activating p38 MAPK and ERK | Dementia Research Notes [blog.nus.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. Andrographolide suppresses NLRP3 inflammasome activation in microglia through induction of parkin-mediated mitophagy in in-vitro and in-vivo models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdsabstracts.org [mdsabstracts.org]

- 17. researchgate.net [researchgate.net]

- 18. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

Ethnobotanical Survey of Andrographis paniculata for Novel Compound Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, commonly known as "King of Bitters," has been a cornerstone of traditional medicine systems for centuries, particularly in South and Southeast Asia.[1][2] Its extensive use in Ayurvedic, Traditional Chinese Medicine, and other folk traditions for a wide array of ailments, ranging from the common cold and fever to snakebites and diabetes, underscores its rich phytochemical diversity and therapeutic potential.[1][2] The herb's well-documented anti-inflammatory, antiviral, and immunomodulatory properties have prompted significant scientific interest, leading to the isolation of numerous bioactive compounds.[1][3]

This technical guide provides an in-depth overview of the ethnobotanical landscape of A. paniculata, focusing on its traditional applications as a basis for the targeted discovery of new chemical entities. It outlines detailed experimental protocols for a bioactivity-guided approach to isolate and identify novel compounds, presents quantitative ethnobotanical data, and visualizes key experimental and biological pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage traditional knowledge for modern therapeutic innovation.

Ethnobotanical Data and Traditional Uses

The ethnobotanical applications of A. paniculata are vast and geographically widespread. The leaves, and sometimes the entire plant, are the most frequently used parts, primarily for conditions associated with infection and inflammation.[1][4] Its prominent "cold property" in Traditional Chinese Medicine makes it a primary remedy for clearing "heat" and toxins, which aligns with its use for fever, sore throat, and respiratory infections.[4]

While specific quantitative ethnobotanical indices such as the Informant Consensus Factor (ICF) and Fidelity Level (FL) are not extensively reported for Andrographis paniculata across all its uses in the reviewed literature, the sheer volume of use-reports and its inclusion in multiple national pharmacopeias confirm a high degree of consensus regarding its efficacy for certain conditions.[5][6] For instance, a study in the Polavaram region of Andhra Pradesh, India, reported a high Relative Frequency of Citation (RFC) for the plant, indicating its local importance.

The following table summarizes the major traditional uses of A. paniculata, which are critical starting points for bio-prospecting and the search for novel bioactive compounds.

| Ailment Category | Specific Ailments Treated | Plant Part Used | Traditional Preparation | Geographic Region/System |

| Infections & Respiratory Illnesses | Common cold, influenza, fever, sore throat, sinusitis, bronchitis, pneumonia, tonsillitis[3][4] | Leaves, Aerial Parts | Decoction, infusion, powder, fresh juice | Asia (widespread), Scandinavia[3][4] |

| Inflammatory Conditions | Stomachaches, skin infections (boils, scabies), leprosy, inflammatory bowel disease[1][4] | Leaves, Whole Plant | Decoction, poultice, extract | Asia, particularly India and China[1][4] |

| Gastrointestinal Disorders | Dysentery, diarrhea, colic, loss of appetite, jaundice, liver disorders[1][4][7] | Leaves, Whole Plant | Decoction, powder | India, China, Malaysia[1][4] |

| Other Ailments | Snakebite, insect bites, diabetes, hypertension, malaria, gonorrhea[1][2] | Leaves, Roots, Whole Plant | Poultice, decoction, extract | South and Southeast Asia[1][2] |

Experimental Protocols for New Compound Discovery

The discovery of novel compounds from A. paniculata is often pursued through a bioactivity-guided fractionation and isolation strategy. This approach systematically narrows down complex plant extracts to isolate pure, active compounds by repeatedly testing the biological activity of the resulting fractions.

General Workflow

The overall process involves sequential steps from plant material collection to the structural elucidation of a new compound. This workflow is a standard approach in natural product chemistry.

Caption: Bioactivity-Guided Isolation Workflow.

Detailed Methodologies

3.2.1 Plant Material Preparation and Extraction

-

Collection and Authentication: Collect fresh, disease-free aerial parts of A. paniculata. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying and Pulverization: Shade-dry the plant material at room temperature until brittle, then grind into a coarse powder (e.g., 20-40 mesh).

-

Extraction:

-

Method: Maceration or Soxhlet extraction are commonly used. For maceration, soak the dried powder (e.g., 1 kg) in a suitable solvent like 95% ethanol or methanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

3.2.2 Bioactivity-Guided Fractionation

-

Initial Bioassay: Screen the crude extract for the desired biological activity (e.g., anti-inflammatory, cytotoxic, antiviral). An example is the NF-κB inhibition assay described in section 3.3.

-

Liquid-Liquid Partitioning:

-

Suspend the active crude extract (e.g., 100 g) in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol.

-

Concentrate each solvent fraction to dryness.

-

-

Fraction Bioassay: Test each fraction for the target bioactivity. The most active fraction (often the EtOAc fraction for anti-inflammatory compounds) is selected for further separation.

3.2.3 Isolation of Pure Compounds

-

Column Chromatography (CC):

-

Subject the active fraction (e.g., 10 g of EtOAc fraction) to silica gel column chromatography (e.g., 60-120 mesh).

-

Elute the column with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 100:0 to 0:100 v/v n-hexane:EtOAc), followed by an increasing gradient of methanol in ethyl acetate.

-

Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Bioassay of Sub-fractions: Screen the combined fractions to identify the most potent sub-fractions.

-

Further Purification:

-

Subject the active sub-fractions to further chromatographic steps, such as Sephadex LH-20 column chromatography (eluting with methanol) to separate compounds based on size.

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

3.2.4 Structure Elucidation The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula (e.g., HR-ESI-MS).

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon-hydrogen framework and establish the complete structure.

-

X-ray Crystallography: If a suitable crystal can be formed, this technique provides the unambiguous three-dimensional structure of the molecule.

Key Experimental Protocol: NF-κB Inhibition Assay

Given the central role of inflammation in many diseases treated by A. paniculata, an NF-κB (Nuclear Factor kappa B) inhibition assay is a highly relevant screening tool.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Transiently transfect the cells with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: Pre-treat the transfected cells with varying concentrations of the plant extracts, fractions, or pure compounds for 1 hour.

-

Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) and interferon-gamma (IFN-γ) (e.g., 100 units/mL) for 8 hours.

-

Luciferase Assay: Measure the luciferase activity using a luminometer. A decrease in luciferase activity compared to the stimulated control indicates inhibition of NF-κB transcriptional activity.

Visualization of Key Pathways

Mechanism of Action: Inhibition of NF-κB Signaling

Many diterpenoids and flavonoids isolated from A. paniculata exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2. The compounds can interfere with this pathway at multiple points, including preventing the degradation of the inhibitory protein IκBα and blocking the binding of NF-κB to DNA.

Caption: Inhibition of NF-κB Pathway.

Conclusion

Andrographis paniculata represents a rich and historically validated source for the discovery of new therapeutic compounds. Its widespread and consistent use in traditional medicine, particularly for inflammatory and infectious diseases, provides a strong rationale for modern scientific investigation. The bioactivity-guided isolation approach, grounded in ethnobotanical knowledge, remains a powerful strategy for identifying novel chemical scaffolds. By employing systematic experimental protocols for extraction, fractionation, and isolation, coupled with relevant bioassays such as NF-κB inhibition, researchers can efficiently navigate the chemical complexity of this plant to uncover new drug leads. The continued exploration of A. paniculata not only validates its traditional significance but also holds considerable promise for addressing contemporary health challenges.

References

- 1. Harnessing the medicinal properties of Andrographis paniculata for diseases and beyond: a review of its phytochemistry and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographis paniculata (Burm. f.) Wall. ex Nees: A Review of Ethnobotany, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of Andrographis paniculata (Burm. f.) Nees and Its Constituents as Potential Lead Compounds for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Andrographis Supplements: What Does the Research Say? [healthline.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Investigating the Antioxidant Properties of Andrographoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographoside, a major bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant properties. This technical guide provides an in-depth overview of the mechanisms underlying the antioxidant effects of this compound, detailed experimental protocols for its investigation, and a summary of key quantitative data from preclinical studies. The primary antioxidant mechanisms of this compound involve direct radical scavenging and the modulation of endogenous antioxidant defense systems, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document serves as a comprehensive resource for researchers and professionals in drug discovery and development seeking to explore the therapeutic potential of this compound in combating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] this compound, a prominent constituent of the medicinal plant Andrographis paniculata, has demonstrated significant antioxidant capabilities in both in vitro and in vivo models.[1][3] Its antioxidant action is multifaceted, encompassing direct neutralization of free radicals and indirect effects through the upregulation of cellular antioxidant defenses.[1][4] This guide will delve into the core mechanisms and provide practical methodologies for the scientific investigation of this compound's antioxidant properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary pathways:

Direct Radical Scavenging Activity

This compound has been shown to directly scavenge various free radicals, including the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[5][6] This activity is attributed to its chemical structure, which can donate hydrogen atoms to neutralize free radicals, thereby terminating the damaging chain reactions.

Indirect Antioxidant Effects via Nrf2 Signaling Pathway Activation

A more significant and lasting antioxidant effect of this compound is mediated through the activation of the Nrf2 signaling pathway.[1][7][8] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2.[7] Translocated to the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression.[1][9] These genes encode for a battery of phase II detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferases (GSTs).[1][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the antioxidant properties of this compound.

In Vitro Antioxidant Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Reagents and Equipment:

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Methanol

-

96-well microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.[6]

-

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is measured spectrophotometrically.

-

Reagents and Equipment:

-

ABTS solution (7 mM)

-

Potassium persulfate solution (2.45 mM)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

96-well microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ working solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound and the positive control.

-

Add 10 µL of each dilution to the wells of a 96-well plate.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.[12]

-

Cellular Antioxidant Activity Assays

-

Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a non-fluorescent probe that diffuses into cells and is deacetylated by cellular esterases to 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Reagents and Equipment:

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours).

-

Induce oxidative stress by adding an inducer like H₂O₂.

-

Wash the cells with PBS and then incubate them with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.

-

Wash the cells again to remove the excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Principle: The activity of key antioxidant enzymes like SOD and CAT can be measured using commercially available assay kits or standard spectrophotometric methods.

-

Reagents and Equipment:

-

Cell or tissue lysates

-

SOD and CAT assay kits (or reagents for specific assays, e.g., xanthine oxidase for SOD, hydrogen peroxide for CAT)

-

Spectrophotometer or microplate reader

-

-

Procedure (General):

-

Culture and treat cells with this compound as described above. For in vivo studies, collect tissue samples from animals treated with this compound.

-

Prepare cell or tissue lysates according to standard protocols.

-

Determine the protein concentration of the lysates (e.g., using a BCA or Bradford assay).

-

Perform the SOD and CAT activity assays according to the manufacturer's instructions or established protocols.

-

Normalize the enzyme activity to the protein concentration.

-

Investigation of the Nrf2 Signaling Pathway

-

Principle: This technique is used to detect and quantify the levels of specific proteins in cytoplasmic and nuclear fractions to assess Nrf2 translocation and in whole-cell lysates to measure the expression of Nrf2 target proteins.

-

Procedure:

-

After treatment with this compound, prepare cytoplasmic and nuclear extracts using a nuclear extraction kit.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against Nrf2, Keap1, HO-1, NQO1, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities using densitometry software. An increase in nuclear Nrf2 and a decrease in cytoplasmic Nrf2 indicate translocation.

-

-

Principle: This assay measures the transcriptional activity of Nrf2. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

-

Procedure:

-

Transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treat the transfected cells with this compound.

-

Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.

-

Normalize the ARE-luciferase activity to the Renilla luciferase activity.

-

Quantitative Data on the Antioxidant Properties of this compound

The following tables summarize key quantitative data from various studies investigating the antioxidant effects of this compound.

Table 1: In Vitro Radical Scavenging Activity of this compound and Andrographis paniculata Extracts

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH | This compound | 3.2 µg/mL | [5] |

| DPPH | This compound | 5.45 mg/mL | [6] |

| DPPH | A. paniculata extract | 220.5 mg/mL | [1] |

| DPPH | Methanolic extract of A. paniculata | IC50 = 52.10 µg/mL | [14] |

| DPPH | Aqueous extract of A. paniculata | 66.8% scavenging at 50 µg/mL | [1] |

| DPPH | Ethanolic extract of A. paniculata | 57.8% scavenging at 50 µg/mL | [1] |

| ABTS | Aqueous extract of A. paniculata | IC50 = 87.75 µg/mL | [12] |

| ABTS | Ethanolic extract of A. paniculata | IC50 = 150.2 µg/mL | [12] |

Table 2: Effects of this compound on Antioxidant Enzymes and Oxidative Stress Markers

| Model System | Treatment | Effect | Reference |

| Rat articular chondrocytes | This compound (0.625 and 2.5 µg/mL) | Increased SOD and CAT protein content and activity | [1] |

| Rat erythrocytes | Methanolic extract of A. paniculata (1 g/kg) | Restored SOD and CAT activities after CCl₄ treatment | [1] |

| Mice with CFA-induced arthritis | This compound (50 and 100 mg/kg) | Increased levels of SOD, CAT, and glutathione | [15] |

| Cigarette smoke extract-exposed macrophages | Andrographolide | Prevented the reduction of SOD and GSH/GSSG ratio | [16] |

| Murine RAW264.7 macrophages | This compound (10 and 30 µM) | Reduced LPS-induced ROS production | [1] |

| Human neutrophils | This compound (0.1, 1, and 10 µM) | Inhibited intracellular ROS | [5] |

Conclusion

This compound exhibits robust antioxidant properties through both direct radical scavenging and, more significantly, the activation of the Nrf2 signaling pathway, leading to the upregulation of a wide array of endogenous antioxidant defenses. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound's antioxidant potential. The presented quantitative data underscores its efficacy in various preclinical models. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the prevention and treatment of oxidative stress-related diseases.

References

- 1. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of the Phytochemical Profile, Antioxidant Capacity, and Hepatoprotective Effect of Andrographis paniculata against CCl4-Induced Liver Dysfunction in Wistar Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Utilizing Andrographis paniculata leaves and roots by effective usage of the bioactive andrographolide and its nanodelivery: investigation of antikindling and antioxidant activities through in silico and in vivo studies [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide protects chondrocytes from oxidative stress injury by activation of the Keap1-Nrf2-Are signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchtrend.net [researchtrend.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Andrographolide ameliorates oxidative stress, inflammation and histological outcome in complete Freund's adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Andrographolide attenuates oxidative stress injury in cigarette smoke extract exposed macrophages through inhibiting SIRT1/ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Andrographolide's Targets in Inflammatory Signaling Pathways: A Technical Guide

Executive Summary: Andrographolide, a labdane diterpenoid derived from the plant Andrographis paniculata, is a well-documented bioactive compound with potent anti-inflammatory properties.[1][2] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways that are central to the inflammatory response. This technical guide provides an in-depth exploration of andrographolide's molecular targets within the nuclear factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and NLRP3 inflammasome pathways. We present a synthesis of current research, quantitative data on its inhibitory activities, detailed experimental methodologies, and visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.

Core Inflammatory Signaling Pathways and Andrographolide's Targets

Andrographolide exerts its anti-inflammatory effects not through a single mechanism but by intervening at multiple crucial points across several interconnected signaling cascades.[3][4] This multi-target profile makes it a compound of significant interest for complex inflammatory diseases.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5] Andrographolide is a well-established inhibitor of this pathway, acting through multiple mechanisms.[3][6] Studies show it can block the phosphorylation of IκB kinase (IKK), which prevents the subsequent degradation of the inhibitory protein IκBα.[3][7] This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm. Furthermore, some evidence suggests andrographolide can directly interfere with the binding of the NF-κB dimer to its DNA target sequences, thus preventing the transcription of inflammatory genes like COX-2.[1][8]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for cytokine signaling, translating extracellular signals into transcriptional responses.[9] Andrographolide has been found to interfere with this pathway by inhibiting the phosphorylation of both Janus kinases (JAK1/JAK2) and Signal Transducer and Activator of Transcription proteins (STAT1/2/3).[3][7][10] By preventing the phosphorylation and subsequent dimerization and nuclear translocation of STAT proteins, andrographolide effectively dampens the cellular response to pro-inflammatory cytokines like IL-6.[10][11]

The MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs)—including p38, ERK1/2, and JNK—are critical mediators in the inflammatory response, regulating the production of cytokines and other inflammatory mediators.[11] Andrographolide has been shown to suppress the activation of the MAPK pathway by inhibiting the phosphorylation of p38, ERK1/2, and JNK in response to stimuli like lipopolysaccharide (LPS).[6][12][13] This inhibitory action contributes significantly to its broad anti-inflammatory effects.

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic multi-protein complex that, when activated, triggers the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18.[14] Its activation requires two signals: a priming signal (Signal 1), often via NF-κB, to upregulate NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2).[15] Andrographolide can suppress NLRP3 inflammasome activation through multiple mechanisms. It inhibits the NF-κB-mediated priming step and can also interfere with Signal 2 by reducing mitochondrial reactive oxygen species (mtROS) production, which is a key trigger for NLRP3 assembly.[15][16] This leads to reduced caspase-1 activation and decreased secretion of mature IL-1β.[14][17]

Quantitative Analysis of Anti-Inflammatory Activity

The inhibitory effects of andrographolide have been quantified in numerous in vitro studies. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency against various inflammatory mediators.

Table 1: IC₅₀ Values of Andrographolide on Inflammatory Mediators in Murine RAW264.7 Macrophages

| Mediator | IC₅₀ (µM) | 95% Confidence Interval | Source |

|---|---|---|---|

| Prostaglandin E₂ (PGE₂) | 8.8 | 7.4 - 10.4 | [18] |

| Nitric Oxide (NO) | 7.4 | 6.7 - 8.1 | [18] |

| Tumor Necrosis Factor-α (TNF-α) | 29.3 | 21.0 - 40.8 | [18] |

| Interferon-γ (IFN-γ) | 31.4 | 24.3 - 40.8 | [18] |

| Interleukin-1β (IL-1β) | 18.1 | 12.8 - 25.6 | [18] |

| Interleukin-6 (IL-6) | 12.1 | 9.2 - 15.9 |[18] |

Table 2: IC₅₀ Values of Andrographolide on Inflammatory Mediator Production in Various Cell Types

| Mediator | Cell Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| TNF-α | Human THP-1 Monocytes | 21.9 | [19][20] |

| Nitric Oxide (NO) | RAW264.7 Macrophages | 6.4 - 36.7 | [21] |

| Prostaglandin E₂ (PGE₂) | RAW264.7 Macrophages | 13.1 - 39.5 |[21] |

Key Experimental Methodologies

The investigation of andrographolide's anti-inflammatory properties relies on a set of standard cell-based and biochemical assays.

General In Vitro Anti-Inflammatory Assay Workflow

A typical workflow to assess the anti-inflammatory activity of andrographolide involves cell culture, stimulation with an inflammatory agent, and subsequent measurement of inflammatory markers.

Detailed Experimental Protocols

-

Cell Culture and Treatment : Murine macrophage cells (RAW264.7) or human monocytic cells (THP-1) are commonly used.[6][19] Cells are seeded in multi-well plates and allowed to adhere. For THP-1 cells, differentiation into a macrophage-like state is often induced with phorbol-12-myristate-13-acetate (PMA) for 48 hours.[19] Before stimulation, cells are pre-incubated with varying concentrations of andrographolide (or vehicle control, typically DMSO) for approximately 1 hour.[19]

-

Inflammatory Stimulation : Inflammation is induced by adding agents like lipopolysaccharide (LPS) (e.g., 50 ng/mL to 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ) (e.g., 50 units).[19][21] The cells are then incubated for a period, often 24 hours, to allow for the production of inflammatory mediators.[21]

-

Quantification of Inflammatory Mediators :

-

TNF-α, IL-6, IL-1β, PGE₂ : The concentrations of these cytokines and prostaglandins in the cell culture supernatant are measured using commercial sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[6][19]

-

Nitric Oxide (NO) : NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess assay.[21]

-

-

Western Blot Analysis : To determine the effect on signaling proteins, cells are lysed after treatment. Total protein is quantified, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with primary antibodies specific to total and phosphorylated forms of target proteins (e.g., p-p65, p-IκBα, p-p38, p-STAT3) and a loading control (e.g., β-actin).[6]

-

Electrophoretic Mobility Shift Assay (EMSA) : To assess NF-κB DNA binding activity, nuclear extracts are prepared from treated cells. These extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated from free probes by non-denaturing polyacrylamide gel electrophoresis.[8]

-

Quantitative Real-Time PCR (qRT-PCR) : To measure the mRNA expression of inflammatory genes, total RNA is extracted from cells. It is then reverse-transcribed into cDNA, which is used as a template for real-time PCR with gene-specific primers for targets like TNF-α, IL-6, and IL-1β.[6]

Conclusion and Future Directions

Andrographolide demonstrates significant anti-inflammatory potential by targeting multiple, central signaling pathways, including NF-κB, JAK/STAT, MAPKs, and the NLRP3 inflammasome. Its ability to inhibit these cascades at various key activation points underscores its promise as a therapeutic agent for a wide range of inflammatory conditions. The quantitative data confirm its potency at pharmacologically relevant concentrations.

Future research should focus on the development of andrographolide derivatives with improved bioavailability and specificity to enhance therapeutic efficacy while minimizing potential off-target effects.[4] Further clinical trials are essential to translate the extensive preclinical findings into effective treatments for human inflammatory diseases.[22]

References

- 1. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Andrographolide: A Review on Experimental Clinical Trials and Applications | Journal of Experimental and Clinical Application of Chinese Medicine [ojs.exploverpub.com]

- 3. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]

- 4. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Andrographolide Benefits Rheumatoid Arthritis via Inhibiting MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Andrographolide Attenuates NLRP3 Inflammasome Activation and Airway Inflammation in Exacerbation of Chronic Obstructive Pulmonary Disease [pubmed.ncbi.nlm.nih.gov]

- 15. Andrographolide Inhibits Expression of NLPR3 Inflammasome in Canine Mononuclear Leukocytes [mdpi.com]

- 16. andrographolide-inhibits-lipotoxicity-induced-activation-of-the-nlrp3-inflammasome-in-bone-marrow-derived-macrophages - Ask this paper | Bohrium [bohrium.com]

- 17. researchgate.net [researchgate.net]

- 18. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. AP-1/IRF-3 Targeted Anti-Inflammatory Activity of Andrographolide Isolated from Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]

The King of Bitters: A Technical Guide to the Traditional Medicinal Uses of Andrographis paniculata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata, a member of the Acanthaceae family, has been a cornerstone of traditional medicine systems for centuries, particularly in Ayurvedic and Traditional Chinese Medicine (TCM).[1] Revered for its intensely bitter taste, it is aptly named "King of Bitters."[1] This guide delves into the scientific basis of its traditional applications, focusing on its bioactive constituents, mechanisms of action, and the experimental methodologies used to validate its therapeutic claims. The primary aim is to provide a comprehensive resource for researchers and professionals in drug discovery and development.

Traditionally, Andrographis paniculata has been used to treat a wide array of ailments, including respiratory infections, fever, diarrhea, and various inflammatory conditions.[2][3][4] Its therapeutic properties are largely attributed to a class of diterpenoid lactones, with andrographolide being the most significant and well-studied bioactive compound.[1][2]

Bioactive Compounds and Traditional Applications

The medicinal efficacy of Andrographis paniculata is derived from a rich phytochemical profile. While andrographolide is the principal active constituent, other important compounds include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and various flavonoids.[2][3] The concentration of these compounds can vary depending on geographical location, harvest time, and processing methods.[3]

Traditional Uses Across Different Medical Systems:

-

Ayurvedic Medicine: Known as "Kalmegh," it is used to treat liver disorders, upper respiratory tract infections, fever, and as a "blood purifier" for skin diseases.[2][5][6]

-

Traditional Chinese Medicine (TCM): Referred to as "Chuan Xin Lian," it is considered a "cold property" herb used to clear heat and dispel toxins, making it a common remedy for sore throat, fever, and infections.[1][2]

-

Other Traditional Systems: In Malaysian folk medicine, it is used for diabetes and hypertension.[2] It is also traditionally used as an antidote for snakebites and insect stings.[3]

Quantitative Data on Efficacy

The traditional claims for Andrographis paniculata have been substantiated by numerous modern scientific studies. The following tables summarize key quantitative data from clinical and preclinical trials.

Table 1: Clinical Trials on Upper Respiratory Tract Infections (URTIs)

| Study Type | Intervention | Dosage | Duration | Key Findings | Reference |

| Double-blind, placebo-controlled | Andrographis paniculata extract (Kan Jang) | Not specified | 5 days | Significant improvement in total symptom score for URTIs and sinusitis compared to placebo. | [7] |

| Systematic Review of 7 trials (n=896) | Andrographis paniculata | Varied | Varied | Superior to placebo in alleviating subjective symptoms of uncomplicated URTIs. | [8] |

| Randomized, double-blind, placebo-controlled | Andrographis paniculata extract (20 mg andrographolide/capsule) | 3 times daily | 4 days | No significant difference in therapeutic efficacy for acute nonspecific URI compared to placebo. | [6][9] |

| Meta-analysis of 4 trials (n=225) | Andrographis paniculata alone or in combination | Varied | Varied | Superior to placebo in reducing the severity of URTI symptoms. | [10] |

Table 2: Preclinical Anti-inflammatory Studies

| Experimental Model | Extract/Compound | Dosage | Key Findings | Reference |

| Carrageenan-induced paw edema in rats | Ethanolic extract of A. paniculata | 400 mg/kg | 55.8% inhibition of paw edema, comparable to diclofenac sodium (62.8% inhibition). | [11] |

| Carrageenan-induced paw edema in rats | Crude extract of A. paniculata | Not specified | Significant reduction in paw edema (51.85%) compared to the control group. | [12] |

| Carrageenan-induced paw edema in rats | Standardized extract of A. paniculata | 27, 54, or 108 mg/kg (i.p.) | Dose-dependent and significant inhibition of inflammatory paw edema. | [1] |

Table 3: Quantification of Andrographolide in Plant Material

| Plant Part | Extraction Method | HPLC Method | Andrographolide Content (% w/w) | Reference |

| Whole plant (pre-flowering) | Methanol extraction | RP-HPLC, Methanol:Water (65:35) | 1.86% | [2][13][14] |

| Whole plant (post-flowering) | Methanol extraction | RP-HPLC, Methanol:Water (65:35) | 0.81% | [2][13][14] |

| Leaves | Methanol extraction | RP-HPLC, Methanol:Acetonitrile:Water (55:10:35) | 3.98% | [3] |

| Stems | Methanol extraction | RP-HPLC, Methanol:Acetonitrile:Water (55:10:35) | 0.57% | [3] |

| Roots | Methanol extraction | RP-HPLC, Methanol:Acetonitrile:Water (55:10:35) | 0.03% | [3] |

| Herb extract | 70% ethanol extraction | RP-HPLC, 0.1% orthophosphoric acid-methanol (60:40) | 14.47% | [4] |

Experimental Protocols

Protocol 1: Preparation of Ethanolic Extract of Andrographis paniculata

This protocol describes a common method for preparing an ethanolic extract for research purposes.

Materials:

-

Dried, powdered whole plant of Andrographis paniculata

-

90% Ethanol

-

Soxhlet apparatus

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Water bath

Procedure:

-

Weigh 20 g of the coarsely ground Andrographis paniculata powder.

-

Place the powder inside a thimble made from Whatman No. 1 filter paper.

-

Position the thimble in the main chamber of the Soxhlet apparatus.

-

Add 400 ml of 90% ethanol to a 500 ml round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the flask in a water bath to a temperature of 80±5 °C.

-

Allow the extraction to proceed for 12 hours.

-

After extraction, cool the solution and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 70 °C to remove the ethanol.

-

Calculate the percentage yield of the extract.

-

Store the dried extract in an airtight container at 4 °C for future use.[15]

Protocol 2: Quantification of Andrographolide using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of andrographolide.

Instrumentation and Conditions:

-

HPLC System: Shimadzu 20 LC-AT or equivalent

-

Column: Inertsil ODS C18 reverse-phase column (150 x 4.6 mm; 5 µm)

-

Mobile Phase: 0.1% ortho-phosphoric acid and methanol in a 60:40 v/v ratio

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 228 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of andrographolide standard in methanol. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the Andrographis paniculata extract in methanol. Filter the solution through a 0.45 µm membrane filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the andrographolide peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of andrographolide in the sample using the calibration curve derived from the standard solutions.[4]

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This protocol details a widely used animal model to assess the anti-inflammatory effects of Andrographis paniculata.

Animals:

-

Wistar albino rats

Materials:

-

Andrographis paniculata extract

-

Carrageenan (1% in saline)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Ibuprofen or Diclofenac sodium)

Procedure:

-

Divide the rats into groups: control, standard drug, and test groups receiving different doses of the Andrographis paniculata extract.

-

Administer the respective treatments (extract or standard drug) orally or intraperitoneally to the animals. The control group receives the vehicle.

-

After one hour, induce acute inflammation by injecting 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 6 hours).

-

Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and immunomodulatory effects of Andrographis paniculata, primarily mediated by andrographolide, are attributed to its influence on key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[16] Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of IκBα and by directly interfering with the DNA binding of NF-κB.[16][17]

Figure 1: Inhibition of the NF-κB signaling pathway by andrographolide.

MAPK Signaling Pathway